3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine
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Overview
Description
Synthesis Analysis
Research on related compounds shows that the synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves condensation reactions between pyrazole-5-amine derivatives and activated carbonyl groups, offering a pathway to novel N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Such processes are pivotal for generating the core structure of the compound .
Molecular Structure Analysis
The molecular and crystal structures of compounds with similar backbones have been analyzed using X-ray diffraction, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). These studies provide insights into the structural characteristics that might be expected for our compound of interest.
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridine derivatives have been shown to participate in various chemical reactions, leading to the synthesis of functionalized molecules with potential applications in different fields. For example, the condensation of aldehydes with 3-amino-5-methylpyrazole and ethyl cyanoacetate has been described to yield pyrazolo[3,4-b]pyridine-5-carbonitriles in high yields (Rahmati, 2010). These reactions highlight the reactivity and versatility of the pyrazolo[3,4-b]pyridine scaffold.
Physical Properties Analysis
The physical properties of similar heterocyclic compounds often depend on their molecular structure. For instance, the presence of hydrogen bonds can significantly influence their melting points, solubility, and crystalline form. While specific data on the physical properties of "3-[(1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine" are not available, analogous compounds provide a basis for understanding the potential physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]pyridine derivatives, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for undergoing further functionalization, are areas of active research. Studies on similar compounds, such as the synthesis of functionalized pyrazolo[1,5-a]pyridines through [3+2] cycloaddition reactions, offer insights into the chemical behavior that could be expected from our compound of interest (Ravi et al., 2017).
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including compounds similar to 3-[(1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine, in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. The selectivity of these inhibitors is crucial for predicting drug-drug interactions when multiple drugs are coadministered. This research underscores the importance of chemical inhibitors in evaluating the metabolism of drugs and their potential interactions within the human liver microsomes, highlighting a key application in drug development and pharmacokinetics (Khojasteh et al., 2011).
Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)
Parmar et al. (2023) elaborate on the synthetic applications of compounds like 3-[(1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine in the medicinal and pharmaceutical industries. The pyranopyrimidine core, to which the compound is structurally related, is recognized for its broad synthetic applications and bioavailability. This review highlights the catalytic roles these compounds play in the synthesis of medically relevant molecules, pointing to their importance in drug development and the creation of lead molecules (Parmar et al., 2023).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Li et al. (2019) discuss the versatility of heterocyclic N-oxide molecules, akin to 3-[(1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine, in organic synthesis, catalysis, and drug applications. These compounds are valuable as synthetic intermediates and for their biological importance, highlighting their role in the development of new chemistry and potential drug discoveries. The review emphasizes the significance of such heterocyclic compounds in advancing organic syntheses, catalysis, and medicinal chemistry (Li et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-4-25-20(12-18(23-25)11-16(2)3)21(26)24-10-6-8-19(14-24)27-15-17-7-5-9-22-13-17/h5,7,9,12-13,16,19H,4,6,8,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVAGHWGKJOZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCCC(C2)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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